

# 1,4-Dioxaspiro[5.5]undecan-3-one: Technical Synthesis & Application Guide

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## Compound of Interest

Compound Name: 1,4-Dioxaspiro[5.5]undecan-3-one

CAS No.: 958998-22-6

Cat. No.: B12625309

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## Chemical Identity & Nomenclature

**1,4-Dioxaspiro[5.5]undecan-3-one** is a bicyclic spiro-heterocycle characterized by a cyclohexane ring fused to a six-membered lactone-ether ring (1,4-dioxan-2-one moiety) at a single carbon atom. It represents a critical structural motif in the development of biodegradable spiro-polymers and functionalized ketals.

Identifier	Value
CAS Registry Number	958998-22-6
IUPAC Name	1,4-Dioxaspiro[5.5]undecan-3-one
Molecular Formula	C
	H
	O
Molecular Weight	170.21 g/mol
SMILES	<chem>C1CCC2(CC1)COC(=O)CO2</chem>
InChI Key	GRHRTQOTYOZALF-UHFFFAOYSA-N
Structure Type	Spiro-lactone / Cyclic Carbonate-Ether Hybrid

## Structural Analysis

The molecule consists of two orthogonal rings sharing a spiro-carbon (C5 of the undecane system).

- Ring A (Carbocycle): A cyclohexane ring providing lipophilicity and steric bulk.
- Ring B (Heterocycle): A 1,4-dioxan-3-one ring.<sup>[1][2]</sup> Unlike simple cyclic carbonates, this ring contains one ester linkage (-C(=O)-O-) and one ether linkage (-C-O-C-), making it chemically distinct from 1,5-dioxaspiro[5.5] derivatives.

## Rational Synthesis & Fabrication Protocols

The synthesis of **1,4-Dioxaspiro[5.5]undecan-3-one** requires constructing the 1,4-dioxanone ring upon a pre-existing cyclohexane scaffold. The most robust retrosynthetic disconnection involves the cyclization of 1-(hydroxymethyl)cyclohexan-1-ol using a bidentate electrophile like chloroacetyl chloride.

## Core Reaction Pathway

- Precursor Preparation: Synthesis of the 1,1-disubstituted diol (1-(hydroxymethyl)cyclohexanol).
- Acylation: Selective esterification of the primary hydroxyl group.
- Cyclization: Intramolecular Williamson ether synthesis to close the lactone ring.

## Detailed Protocol

Reagents: 1-(Hydroxymethyl)cyclohexanol, Chloroacetyl chloride, Pyridine (or Triethylamine), Sodium Hydride (NaH), THF (anhydrous).

### Step 1: Mono-Acylation

- Setup: Charge a flame-dried 3-neck flask with 1-(hydroxymethyl)cyclohexanol (1.0 eq) and anhydrous THF under N<sub>2</sub>.  
  
• Cool to 0°C.
- Addition: Add Pyridine (1.1 eq) followed by dropwise addition of Chloroacetyl chloride (1.05 eq).
- Mechanism: The primary hydroxyl group (-CH<sub>2</sub>OH), being less sterically hindered than the tertiary hydroxyl, is selectively acylated to form the chloroacetate ester intermediate.
- Monitoring: Monitor by TLC for the disappearance of the diol.

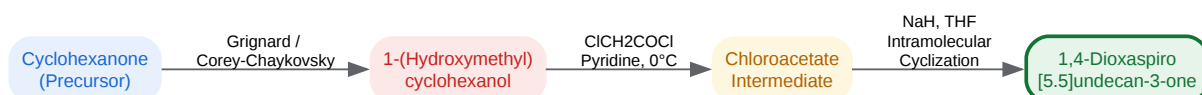
### Step 2: Cyclization (Ring Closure)

- Activation: Once esterification is complete, cool the mixture to -10°C.
- Base Addition: Carefully add Sodium Hydride (1.2 eq, 60% dispersion in oil) to deprotonate the remaining tertiary hydroxyl group.
- Reaction: The resulting alkoxide attacks the alpha-carbon of the chloroacetate moiety, displacing the chloride ion and closing the 6-membered ring.
- Workup: Quench with saturated NH<sub>4</sub>Cl.

Cl, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

## Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intramolecular cyclization step.



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Caption: Step-wise synthesis of **1,4-Dioxaspiro[5.5]undecan-3-one** via chloroacetate cyclization.

## Physicochemical Properties

The following data points are essential for handling and characterization.

Property	Description/Value
Physical State	White to off-white crystalline solid
Predicted Boiling Point	285.0 ± 10.0 °C (at 760 mmHg)
Predicted Density	1.15 ± 0.1 g/cm <sup>3</sup>
Solubility	Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.
Stability	Stable under standard conditions; hydrolyzes in strong acid/base.
Reactivity	Susceptible to ring-opening polymerization (ROP) driven by ring strain.

## Applications in Research & Development

## Biodegradable Polymers (Poly(dioxanone) Analogues)

The 1,4-dioxan-2-one ring system is the monomeric unit for polydioxanone (PDS), a clinically used suture material. The spiro-cyclohexyl derivative (**1,4-Dioxaspiro[5.5]undecan-3-one**) serves as a functional monomer to modify the thermal and mechanical properties of PDS.

- Mechanism: Ring-Opening Polymerization (ROP) initiated by alkoxides or organocatalysts.
- Effect: The bulky spiro-cyclohexyl group increases the glass transition temperature ( ) and reduces crystallinity, tuning the degradation rate of the resulting polyester-ether.

## Synthetic Intermediate

The molecule acts as a "masked" hydroxy-acid. Under acidic hydrolysis, it releases the 1-(hydroxymethyl)cyclohexanol moiety and glycolic acid, making it a useful protecting group strategy or pro-drug scaffold for delivering diols/hydroxy-acids.

## References

- PubChem Compound Summary. **1,4-Dioxaspiro[5.5]undecan-3-one** (CID 566725). National Center for Biotechnology Information. [[Link](#)]

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## Sources

- 1. 1,4-Dioxaspiro[5.5]undecan-3-one | C<sub>9</sub>H<sub>14</sub>O<sub>3</sub> | CID 566725 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [[patents.google.com](https://patents.google.com)]
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[\[https://www.benchchem.com/product/b12625309/docs#1-4-dioxaspiro-5-5-undecan-3-one-technical-synthesis-application-guide\]](https://www.benchchem.com/product/b12625309/docs#1-4-dioxaspiro-5-5-undecan-3-one-technical-synthesis-application-guide)

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